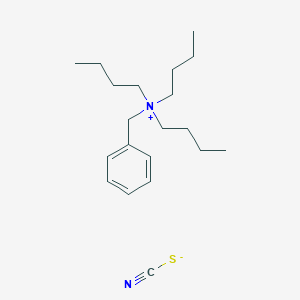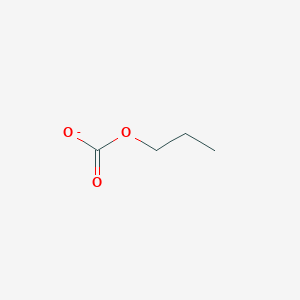
4-Bromo-1-hydroxynaphthalene-2-carbonyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-hydroxynaphthalene-2-carbonyl azide: is an organic compound with the molecular formula C11H6BrN3O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as bromine, hydroxyl, and azide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide typically involves multiple steps. One common method starts with the bromination of 1-hydroxynaphthalene to introduce the bromine atom at the 4-position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, where the azide group is converted to an isocyanate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Rearrangement: Heat or acid catalysts to facilitate the Curtius rearrangement.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Rearrangement: Formation of isocyanates.
Applications De Recherche Scientifique
Chemistry: 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules .
Biology and Medicine: The compound’s azide group makes it useful in bioconjugation techniques, where it can be used to label biomolecules for imaging or therapeutic purposes .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and dyes .
Mécanisme D'action
The mechanism of action of 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide primarily involves its azide group. The azide group is highly reactive and can participate in various chemical transformations. For example, in nucleophilic substitution reactions, the azide group acts as a nucleophile, attacking electrophilic centers and replacing other leaving groups . In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas (N2) in the process .
Comparaison Avec Des Composés Similaires
4-Bromo-1-hydroxynaphthalene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an azide.
1-Hydroxy-2-naphthoic acid: Lacks the bromine and azide groups but has a similar naphthalene core.
2-Bromo-1-naphthol: Similar structure but lacks the carbonyl and azide groups.
Uniqueness: 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide is unique due to the presence of the azide group, which imparts distinct reactivity compared to its analogs. The combination of bromine, hydroxyl, and azide groups in a single molecule allows for diverse chemical transformations and applications .
Propriétés
Numéro CAS |
57233-78-0 |
|---|---|
Formule moléculaire |
C11H6BrN3O2 |
Poids moléculaire |
292.09 g/mol |
Nom IUPAC |
4-bromo-1-hydroxynaphthalene-2-carbonyl azide |
InChI |
InChI=1S/C11H6BrN3O2/c12-9-5-8(11(17)14-15-13)10(16)7-4-2-1-3-6(7)9/h1-5,16H |
Clé InChI |
BKPUIZRSZKFLQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)N=[N+]=[N-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)
![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)
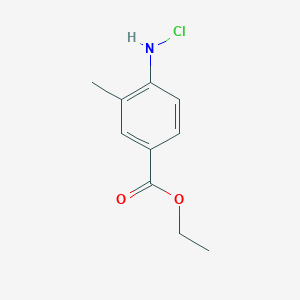

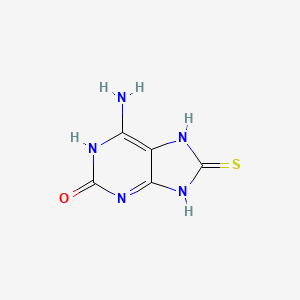

![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)
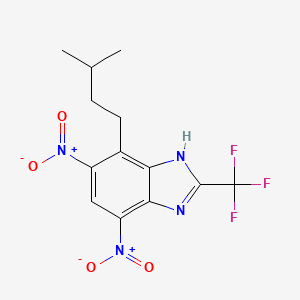
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)
